Product packaging for Leptine I, from Solanum chacoense(Cat. No.:CAS No. 101030-83-5)

Leptine I, from Solanum chacoense

Cat. No.: B1674746
CAS No.: 101030-83-5
M. Wt: 910.1 g/mol
InChI Key: XMZHRQCSOUZPRM-KRNNGWIJSA-N
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Description

Contextualization within Steroidal Glycoalkaloids (SGAs) of Solanaceae

The Solanaceae family, which includes important crops like potatoes, tomatoes, and eggplants, is known for producing a diverse array of secondary metabolites, including steroidal glycoalkaloids (SGAs). mdpi.comnih.gov These nitrogen-containing compounds consist of a steroidal skeleton linked to a carbohydrate side chain and serve as a natural defense mechanism for the plants. mdpi.comthieme-connect.com SGAs are present in various plant organs, including leaves, roots, tubers, and sprouts, and exhibit a range of biological activities, acting as deterrents to herbivores, bacteria, viruses, and fungi. thieme-connect.com

The biosynthesis of SGAs in Solanum species is a complex process that begins with the mevalonate (B85504) pathway, with cholesterol as a key precursor. mdpi.com This pathway involves numerous enzymes that modify the cholesterol backbone through hydroxylation, transamination, and oxidation, followed by glycosylation reactions to form the final SGA structures. mdpi.com Common SGAs found in cultivated potatoes (Solanum tuberosum) are α-solanine and α-chaconine. nih.gov However, wild relatives like S. chacoense produce a more diverse and often more potent array of these compounds. nih.gov

Leptine I is structurally distinct from the more common SGAs. It is an acetylated glycoalkaloid, a feature that contributes to its potent biological activity. cultivariable.com The aglycone of leptine is leptinidine (B13426627), which is a 23-hydroxy derivative of solanidine (B192412). ichbindannmalimgarten.de The presence of this hydroxyl group and its subsequent acetylation are key features that differentiate leptines from other SGAs.

Table 1: Comparison of Major Glycoalkaloids in Solanum Species

Glycoalkaloid Aglycone Common Plant Source(s)
α-Solanine Solanidine Solanum tuberosum (Potato)
α-Chaconine Solanidine Solanum tuberosum (Potato)
Tomatine Tomatidine Solanum lycopersicum (Tomato)
Solamargine Solasodine Over 100 Solanum species

| Leptine I | Leptinidine (23-acetylleptinidine) | Solanum chacoense |

Significance of Solanum chacoense as a Unique Source of Leptines

Solanum chacoense stands out among the vast number of Solanum species due to its production of leptines, a class of SGAs not commonly found in other potato species. cultivariable.com This wild potato relative has garnered significant interest from plant breeders and entomologists because of the strong deterrent effect of leptines against the Colorado potato beetle, a major pest of potato crops. nih.gov

Research has shown that the glycoalkaloid profile of S. chacoense can vary considerably between different accessions, with some producing high levels of leptines while others produce different SGAs like commersonine, solanine, and chaconine. cultivariable.com The biosynthesis of leptines in S. chacoense is a subject of ongoing research, with studies indicating that the genes controlling their production are heritable. researchgate.net This has led to efforts to transfer these traits into cultivated potato varieties to enhance their natural resistance to pests. ashs.orgresearchgate.net

Interestingly, while leptines are abundant in the foliage of S. chacoense, they are not found to accumulate in the tubers, even when the tubers are exposed to light and turn green. cultivariable.comichbindannmalimgarten.de This is a crucial characteristic, as high levels of certain SGAs in potato tubers can be toxic to humans. thieme-connect.com The localization of leptines in the leaves makes S. chacoense a particularly valuable genetic resource for breeding pest-resistant potatoes without compromising the safety of the edible tubers.

The study of Leptine I and its source, S. chacoense, provides valuable insights into the chemical ecology of plant-herbivore interactions and offers promising avenues for sustainable agriculture through the development of naturally resistant crops.

Table 2: Compound Names Mentioned in the Article

Compound Name
Leptine I
Steroidal Glycoalkaloids (SGAs)
α-Solanine
α-Chaconine
Commersonine
Leptinidine
23-acetylleptinidine
Solanidine
Tomatine
Tomatidine
Solamargine
Solasodine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H75NO16 B1674746 Leptine I, from Solanum chacoense CAS No. 101030-83-5

Properties

CAS No.

101030-83-5

Molecular Formula

C47H75NO16

Molecular Weight

910.1 g/mol

IUPAC Name

[7-[4-hydroxy-6-(hydroxymethyl)-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-18-yl] acetate

InChI

InChI=1S/C47H75NO16/c1-19-14-30(60-23(5)50)33-20(2)32-29(48(33)17-19)16-28-26-9-8-24-15-25(10-12-46(24,6)27(26)11-13-47(28,32)7)61-45-42(64-44-39(56)37(54)35(52)22(4)59-44)40(57)41(31(18-49)62-45)63-43-38(55)36(53)34(51)21(3)58-43/h8,19-22,25-45,49,51-57H,9-18H2,1-7H3

InChI Key

XMZHRQCSOUZPRM-KRNNGWIJSA-N

SMILES

CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC(=O)C

Canonical SMILES

CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leptine I, from Solanum chacoense;  Leptine I; 

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Leptine I

Precursor Compounds and Intermediate Transformations

The journey to Leptine I begins with the primary SGAs found in potato species, α-chaconine and α-solanine. These compounds undergo critical transformations, leading to the formation of intermediate molecules that are essential for the synthesis of Leptine I.

Derivation from α-Chaconine and α-Solanine

Leptine I, along with its counterpart Leptine II, are not synthesized from the ground up but are rather derivatives of the pre-existing and abundant SGAs, α-chaconine and α-solanine. In certain wild potato species like Solanum chacoense, these primary SGAs are subjected to hydroxylation to form leptinines, which are the direct precursors to leptines researchgate.netnih.gov. Both α-solanine and α-chaconine are composed of a C27 steroidal aglycone, solanidine (B192412), linked to a carbohydrate side chain at the C-3 position tum.de. The structural difference between them lies in this sugar moiety: α-solanine contains solatriose, while α-chaconine has chacotriose tum.de.

Formation of Leptinines as Crucial Intermediates

The conversion of α-chaconine and α-solanine into their respective leptinines is a pivotal step in the biosynthesis of leptines. Specifically, α-chaconine is converted to leptinine I, and α-solanine is transformed into leptinine II researchgate.netnih.gov. These leptinines are hydroxylated forms of the parent SGAs and represent a crucial metabolic intermediate in the pathway leading to the production of the more complex leptines researchgate.net. The formation of these intermediates is a key defensive strategy employed by S. chacoense, as these modified SGAs exhibit insecticidal properties researchgate.netnih.gov.

Enzymatic Catalysis and Molecular Mechanisms

The biosynthesis of Leptine I is orchestrated by a series of specific enzymes that catalyze the necessary chemical modifications. These enzymes belong to distinct families and carry out hydroxylation and acetylation reactions with high precision.

Role of 2-Oxoglutarate-Dependent Dioxygenase (2-ODD) Enzymes in Hydroxylation

The hydroxylation of α-chaconine and α-solanine is catalyzed by enzymes belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily researchgate.netnih.gov. These non-heme iron-containing soluble proteins are widely distributed in plants and are known to catalyze various oxidation reactions, including hydroxylation mdpi.com. 2-ODDs utilize 2-oxoglutarate and molecular oxygen as co-substrates and require ferrous iron (Fe(II)) as a cofactor to carry out their catalytic function mdpi.com.

Contribution of GAME32 to Solanidine-Type SGA Hydroxylation

Within the 2-ODD superfamily, a specific enzyme identified in S. chacoense, known as GAME32, has been shown to be responsible for the hydroxylation of the primary potato SGAs. The recombinant ScGAME32 enzyme can convert α-chaconine and α-solanine into leptinine I and leptinine II, respectively researchgate.net. This enzymatic reaction is a key step that differentiates the metabolic pathway in S. chacoense from that in cultivated potato species, leading to the production of the pest-resistant leptinines researchgate.net.

Acetylation Steps and Putative Enzyme Identification

Following the hydroxylation of α-chaconine and α-solanine to form leptinines, the final step in the biosynthesis of leptines is an acetylation reaction researchgate.netnih.gov. While it is established that leptinine I and leptinine II are further acetylated to produce Leptine I and Leptine II, the specific enzymes catalyzing this acetylation step have not yet been definitively identified researchgate.netnih.gov. Research is ongoing to identify the putative acetyltransferase(s) involved in this final modification, which completes the synthesis of these protective compounds in S. chacoense.

General Steroidal Glycoalkaloid Biosynthetic Pathway from Cholesterol

The biosynthesis of Leptine I in Solanum chacoense follows the general pathway for steroidal glycoalkaloids (SGAs), which originates from cholesterol. This complex process involves a series of enzymatic modifications to the cholesterol backbone, followed by glycosylation.

The initial steps involve the hydroxylation, oxidation, and transamination of the cholesterol molecule to form the steroidal alkaloid aglycone, solanidine. In species like S. chacoense that produce leptines, further modifications occur. The key steps that lead to the formation of leptine aglycones involve the hydroxylation of α-chaconine and α-solanine to form their respective leptinine derivatives. This critical hydroxylation step is catalyzed by a 2-oxoglutarate-dependent-dioxygenase (2-ODD) enzyme nih.gov. Following hydroxylation, the leptinines are acetylated to form leptines, including Leptine I.

The sugar moiety of Leptine I is a branched trisaccharide, chacotriose, which is attached to the C-3 hydroxyl group of the solanidine backbone. The glycosylation steps are catalyzed by a series of glycosyltransferases, which sequentially add the sugar residues to the aglycone.

Ontogenetic and Tissue-Specific Accumulation Patterns

The accumulation of Leptine I in Solanum chacoense is highly regulated, with concentrations varying significantly between different plant organs and developmental stages.

Accumulation Dynamics During Plant Development Stages

The concentration of Leptine I in the foliage of S. chacoense is not static throughout the plant's life cycle. Studies have indicated that the levels of leptines can vary depending on the developmental stage of the plant and its organs. Generally, younger, actively growing tissues tend to have higher concentrations of SGAs.

For instance, research on hybrid potatoes derived from S. chacoense has shown that the levels of leptine aglycons can fluctuate, with some studies reporting higher levels in plants grown under higher irradiance, which can vary with the season of production researchgate.net. While specific data tracking Leptine I concentration from the seedling stage to senescence is limited, the available evidence suggests a dynamic accumulation pattern influenced by both developmental cues and environmental factors.

Foliar Leptine Concentration in Different Solanum chacoense Clones

Clone TypeLeptine Concentration (mg/100g fresh weight)Reference
High-Leptine Clones120–306 oup.com
Low-Leptine Clones0–51 oup.com

Localization in Proliferative Tissues and Foliage

The biosynthesis of Leptine I appears to be localized in highly proliferative tissues. This includes areas of active cell division and growth such as shoot and root meristems, as well as floral meristems. While the final storage of Leptine I is predominantly in the foliage, the enzymatic machinery for its production is most active in these developing tissues.

Leptine I is a prominent component of the chemical defense system of S. chacoense leaves nih.gov. The presence of high concentrations of this acylated glycoalkaloid in the foliage provides effective protection against herbivorous insects. The accumulation of leptines in the leaves of some S. chacoense accessions has been directly correlated with resistance to the Colorado potato beetle oup.com.

Genetic Basis and Regulation of Leptine I Biosynthesis

Quantitative Trait Loci (QTL) Mapping and Association Studies

Quantitative Trait Loci (QTL) mapping has been instrumental in dissecting the genetic architecture of Leptine I production. These studies have identified specific chromosomal regions that are significantly associated with the accumulation of this compound.

Identification of Major Loci on Chromosome 2

A significant breakthrough in understanding the genetic control of Leptine I biosynthesis was the identification of a major QTL on chromosome 2. nih.gov Biparental linkage mapping in a diploid F2 population of S. chacoense revealed a major overlapping QTL region on this chromosome that accounts for a substantial portion of the variance in both resistance to the Colorado potato beetle and the accumulation of leptine. nih.gov This locus exhibits partial dominance effects and its association with leptine synthesis has been consistently observed. nih.govresearchgate.net Further studies have corroborated that loci significantly associated with leptine synthesis are colocalized to chromosome 2, suggesting a single, potent QTL on this chromosome. nih.govresearchgate.net The presence of foliar leptine glycoalkaloids in segregating populations often behaves as a single dominant gene, further highlighting the importance of this chromosomal region. nih.govresearchgate.net

Linkage to Lep and AL Loci on Chromosomes II and VIII

In tetraploid potato selections that have incorporated genetic material from S. chacoense, two complementary epistatic genes, designated Lep and AL, have been mapped to chromosomes 2 and 8, respectively. researchgate.net These genes are crucial for the accumulation of leptinidine (B13426627) and acetyl-leptinidine, which are precursors to Leptine I. researchgate.net This finding in a tetraploid background provides further evidence for the complex genetic control of the leptine biosynthetic pathway and highlights the involvement of loci on multiple chromosomes. It is important to note that the Lep locus on chromosome II corresponds to the major QTL identified in diploid S. chacoense.

Gene Discovery and Functional Characterization

Beyond identifying chromosomal regions, research has delved into the specific genes responsible for the enzymatic steps in Leptine I biosynthesis and their regulation.

Investigation of Genes Governing Hydroxylation and Acetylation Steps

The biosynthesis of Leptine I from its precursors, α-solanine and α-chaconine, involves critical hydroxylation and acetylation reactions. evitachem.comnih.gov The hydroxylation step, which converts α-chaconine and α-solanine into leptinine I and leptinine II, is a key modification unique to certain wild potato species. nih.govnih.gov This reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD) enzyme. nih.govnih.gov Specifically, the enzyme ScGAME32 has been identified in S. chacoense as being responsible for this hydroxylation. nih.gov Following hydroxylation, the leptinines are acetylated to form leptines. researchgate.netnih.gov An uncharacterized acetyltransferase has been identified within the major QTL region on chromosome 2, which is a strong candidate for carrying out this final step in Leptine I synthesis. nih.govresearchgate.net

Putative Regulatory Genes and Transcriptional Control Elements

The expression of the biosynthetic genes for Leptine I is tightly controlled. Weighted gene co-expression network analysis has implicated a tetratricopeptide repeat-containing protein with a putative regulatory function within the QTL on chromosome 2. nih.govresearchgate.net This suggests a layer of transcriptional regulation governing the pathway. Furthermore, a regulatory Tap46 subunit within the minor QTL on chromosome 12 is thought to potentially control the acetyltransferase on chromosome 2. nih.govresearchgate.net The tissue-specific accumulation of leptines, primarily in aerial parts of the plant, also points to sophisticated transcriptional control mechanisms that restrict the expression of these biosynthetic genes to specific organs. researchgate.net

Data Tables

Table 1: Key Loci Associated with Leptine I Biosynthesis in Solanum chacoense

Locus/QTLChromosomeTypeSignificanceReference
Major QTL2MajorExplains a large variance in leptine accumulation and pest resistance. nih.govresearchgate.net nih.govresearchgate.netresearchgate.net
Minor QTL12MinorContributes to Colorado potato beetle resistance. nih.govresearchgate.net nih.govresearchgate.net
Lep2 (II)GeneControls leptinidine accumulation. researchgate.net researchgate.net
AL8 (VIII)GeneControls acetyl-leptinidine accumulation. researchgate.net researchgate.net

Table 2: Genes Involved in Leptine I Biosynthesis

Gene/EnzymeFunctionChromosomal Location (Putative)Reference
ScGAME32Hydroxylation of α-solanine/α-chaconine to leptinines.Not explicitly stated in the provided context. nih.gov
AcetyltransferaseAcetylation of leptinines to leptines.Chromosome 2 nih.govresearchgate.net
Tetratricopeptide repeat proteinPutative regulatory function.Chromosome 2 nih.govresearchgate.net
Tap46 subunitPutative regulatory control of acetyltransferase.Chromosome 12 nih.govresearchgate.net

The biosynthesis of leptines, including Leptine I, is a genetically controlled trait that exhibits significant complexity in its inheritance.

Complex Segregation and Multi-genic Control

The production of leptine in Solanum chacoense is not a simple Mendelian trait; rather, it is inherited quantitatively, indicating the involvement of multiple genes. researchgate.net Studies of segregating populations derived from crosses between high and low leptine-producing accessions of S. chacoense have shed light on this complexity.

Research on F1 and F2 populations suggests a two-gene model may govern leptine production, involving a dominant repressor and a recessive inducer. usda.gov In one study, the F1 generation segregated in a 1:1 ratio for high (over 70% of total glycoalkaloids) and low (less than 20% of total glycoalkaloids) leptine content. usda.gov Further supporting the multi-genic hypothesis, another investigation found that while the presence or absence of foliar leptines in an F2 population segregated as a single dominant gene, the actual amount of the compound produced showed a continuous distribution. researchgate.net This pattern strongly suggests that while one gene may act as a primary switch for biosynthesis, other genes quantitatively control the level of accumulation. researchgate.net The fact that high leptine-producing clones of S. chacoense are found infrequently in nature further underscores the complex genetic control. researchgate.net

Table 1: Proposed Genetic Model for Leptine Production in S. chacoense

Genetic Factor Proposed Function Observed Segregation (F1)
Gene 1 Dominant Repressor 1:1 (High vs. Low Leptine Content)
Gene 2 Recessive Inducer 1:1 (High vs. Low Leptine Content)
Additional Genes Quantitative Control Continuous distribution of accumulation levels

Data derived from studies on F1 and F2 segregating populations. usda.govresearchgate.net

Transcriptional Regulation of Core Steroidal Glycoalkaloid Pathway Genes in Solanum chacoense

Leptine I is a modified steroidal glycoalkaloid (SGA), derived from the more common potato SGAs, α-solanine and α-chaconine. nih.gov The biosynthesis pathway in S. chacoense involves unique, late-stage modifications. The conversion begins with the hydroxylation of α-solanine and α-chaconine by a 2-oxoglutarate-dependent dioxygenase, identified as ScGAME32, to form the intermediates leptinine I and leptinine II. nih.govresearchgate.net These are then acetylated to produce the final products, Leptine I and Leptine II. nih.govresearchgate.net

The regulation of this pathway at the transcriptional level shows distinct characteristics in S. chacoense compared to cultivated potato (S. tuberosum). In a study analyzing key SGA biosynthesis genes, the expression of sgt1 (solanidine galactosyl transferase) and sgt3 (rhamnosyltransferase) was not induced in the microtubers of S. chacoense after 24 hours of incubation in darkness, a condition that did induce their expression in cultivated varieties. tandfonline.com Conversely, S. chacoense showed a higher transcript level of sgt2 compared to sgt1, suggesting a potential metabolic channeling towards the production of α-chaconine, a direct precursor for leptinines. tandfonline.com

Table 3: Key Genes in the Steroidal Glycoalkaloid (SGA) Pathway and Their Regulation in S. chacoense

Gene Encoded Enzyme Function in SGA Pathway Observed Regulation in S. chacoense
hmg1, hmg2 Hydroxymethylglutaryl-CoA reductase Early isoprenoid biosynthesis Relatively stable transcript levels in microtubers tandfonline.com
pss1 Squalene synthase Key step in sterol and SGA synthesis Relatively stable transcript levels in microtubers tandfonline.com
sgt1 Solanidine (B192412) galactosyl transferase Adds galactose to solanidine (α-solanine branch) Expression not induced in dark-incubated microtubers tandfonline.com
sgt2 Solanidine rhamnosyl transferase Adds rhamnose to solanidine (α-chaconine branch) Higher transcript levels than sgt1 in microtubers tandfonline.com
sgt3 Rhamnosyltransferase Adds second rhamnose to β-chaconine Expression not induced in dark-incubated microtubers tandfonline.com
ScGAME32 2-oxoglutarate-dependent dioxygenase Hydroxylates α-solanine/α-chaconine to leptinines Critical step for leptine biosynthesis nih.govresearchgate.net

| Unknown | Acetyltransferase | Acetylates leptinines to form leptines | Final step in leptine biosynthesis nih.govresearchgate.net |

Ecological Role and Plant Defense Mechanisms of Leptine I

Interplay with Other Plant Defense Strategies

Interaction with Phytohormone Signaling Pathways

The production of defensive compounds in plants is often intricately regulated by a complex network of signaling molecules, among which phytohormones play a central role. While direct molecular interaction studies between Leptine I and components of phytohormone signaling pathways are not extensively documented, the biosynthesis of glycoalkaloids, including leptines in Solanum species, is known to be influenced by key defense-related hormones, primarily jasmonic acid (JA) and salicylic (B10762653) acid (SA).

The jasmonic acid pathway is a critical signaling cascade in plants, primarily activated in response to wounding and herbivory. nih.gov When a plant is attacked by an insect like the Colorado potato beetle, a cascade of events is initiated, leading to the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). nih.govfrontiersin.org This bioactive jasmonate then binds to a co-receptor complex involving COI1 (CORONATINE INSENSITIVE 1) and JAZ (JASMONATE ZIM-DOMAIN) proteins. nih.govfrontiersin.org This interaction leads to the degradation of JAZ proteins, which are repressors of transcription factors. nih.govfrontiersin.org The degradation of JAZ proteins releases these transcription factors, allowing them to activate the expression of a wide array of defense genes, including those involved in the biosynthesis of secondary metabolites like glycoalkaloids. nih.gov Therefore, it is plausible that the accumulation of Leptine I in Solanum chacoense as a defense response is, at least in part, under the control of the jasmonic acid signaling pathway.

The salicylic acid pathway , on the other hand, is more traditionally associated with defense against biotrophic pathogens. nih.gov Salicylic acid is a key signaling molecule that mediates the plant's systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. nih.gov In some instances, the SA and JA pathways can act antagonistically, allowing the plant to fine-tune its defense strategy based on the nature of the attacker. However, synergistic interactions have also been observed. nih.gov While the primary role of Leptine I appears to be in anti-herbivore defense, the potential for its biosynthesis to be modulated by the SA pathway, or by the crosstalk between the SA and JA pathways, cannot be ruled out, especially in the context of a combined attack by herbivores and pathogens.

PhytohormoneGeneral Role in Plant DefenseImplied Connection to Leptine I
Jasmonic Acid (JA) Mediates defense against necrotrophic pathogens and chewing insects.Biosynthesis of glycoalkaloids is often induced by JA signaling in response to herbivory.
Salicylic Acid (SA) Mediates defense against biotrophic pathogens and is key to Systemic Acquired Resistance (SAR).Potential for crosstalk with the JA pathway, possibly influencing the overall defense metabolite profile, including Leptine I.

Implications for Plant-Pathogen and Plant-Microorganism Interactions

The defensive properties of steroidal glycoalkaloids are not limited to herbivores. These compounds are known to possess a broad spectrum of antimicrobial activities, suggesting a role for Leptine I in the defense of Solanum chacoense against pathogenic fungi and bacteria. nih.gov The proposed mechanism for this antimicrobial action often involves the disruption of cellular membranes. The lipophilic steroidal structure of the aglycone can intercalate into the fungal or bacterial cell membrane, while the hydrophilic sugar side chains can interact with the aqueous environment, leading to a detergent-like effect that compromises membrane integrity and leads to cell lysis.

Beyond direct antagonism towards pathogens, the presence of Leptine I in the plant's tissues could also influence the composition of the plant's microbiome. The exudation of secondary metabolites from roots and leaves can selectively inhibit or promote the growth of different microorganisms in the phyllosphere and rhizosphere. This can have indirect consequences for plant health, as a balanced microbiome is crucial for nutrient uptake and protection against pathogens. The release of glycoalkaloids like Leptine I could therefore be a factor in shaping a microbial community that is beneficial to the plant.

Interaction TypePotential Role of Leptine I
Plant-Pathogen Direct inhibition of pathogen growth, likely through membrane disruption. Contribution to broad-spectrum disease resistance. nih.govelifesciences.org
Plant-Microorganism Shaping the composition of the plant's microbiome through the exudation of bioactive compounds.

Advanced Research Methodologies for Leptine I Analysis and Study

Extraction and Purification Techniques for Glycoalkaloids

The initial step in studying Leptine I involves its extraction from the plant matrix, primarily the foliage, followed by purification to isolate it from other metabolites. tandfonline.com Glycoalkaloids, as a class, are secondary metabolites produced by numerous species in the Solanaceae family. vt.edu Their extraction and purification can be achieved through a combination of traditional and modern techniques.

Preparative Chromatography Methods (e.g., Silica (B1680970) Gel, Reversed-Phase HPLC)

Preparative chromatography is fundamental for isolating Leptine I in quantities sufficient for structural elucidation and biological testing. A multi-step procedure has been effectively used for the partial purification of Leptine I from the foliage of S. chacoense. tandfonline.com

The process begins with a solid-phase extraction (SPE) using a C18 cartridge, which separates compounds based on their hydrophobicity. This initial clean-up step is followed by sequential silica gel chromatography, a normal-phase technique that separates compounds based on polarity. The final step involves reversed-phase preparative high-performance liquid chromatography (HPLC), which provides high-resolution separation, yielding a powder that contains Leptine I as the sole glycoalkaloid with a purity greater than 65%. tandfonline.com

Reversed-phase HPLC is a cornerstone technique for the analysis and purification of potato glycoalkaloids. acs.orgacs.org Methods using C18 columns are well-established for separating compounds like α-solanine and α-chaconine and can be adapted for Leptine I. acs.org The use of an acidic extraction medium without organic solvents is often recommended to improve recovery and reliability. acs.org

Table 1: Preparative Purification Scheme for Leptine I from Solanum chacoense Foliage tandfonline.com
StepTechniquePurposeOutcome
1Solid-Phase C18 ExtractionInitial cleanup and fractionation of the crude extract.Enriched glycoalkaloid fraction.
2Silica Gel ChromatographySeparation based on polarity to remove less polar and more polar impurities.Further purified glycoalkaloid fraction.
3Reversed-Phase Preparative HPLCHigh-resolution separation to isolate the target compound.White powder containing Leptine I as the sole glycoalkaloid (>65% purity).

Modern Extraction Technologies (e.g., Microwave-Assisted, Ultrasound-Assisted, Supercritical Fluid Extraction)

To enhance extraction efficiency, reduce solvent consumption, and shorten processing times, modern technologies are increasingly applied to the extraction of glycoalkaloids.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. For potato glycoalkaloids like α-solanine and α-chaconine, MAE has been shown to be significantly more efficient than conventional methods. researchgate.net Optimal extraction from potato samples was achieved using methanol (B129727) at 90°C for ten minutes, resulting in a 37% greater recovery of glycoalkaloids compared to traditional solid/liquid extraction. researchgate.net

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt cell walls, which enhances solvent penetration and mass transfer. researchgate.net This green extraction technique has been successfully used to recover steroidal alkaloids from potato peel waste. researchgate.netscispace.com An optimized UAE process using methanol recovered 1102 µg of steroidal alkaloids per gram of dried potato peel in just 17 minutes. researchgate.net

Supercritical Fluid Extraction (SFE) uses a supercritical fluid, typically CO2, as the extraction solvent. This method is valued for its ability to produce clean extracts without residual organic solvents. cabidigitallibrary.org SFE has been applied to the extraction of glycoalkaloids and other bioactive compounds from various plant materials, offering a green alternative to traditional solvent-based methods. researchgate.netiris-eng.com

Table 2: Comparison of Modern Glycoalkaloid Extraction Technologies
TechnologyPrincipleAdvantagesReported Application
Microwave-Assisted Extraction (MAE)Uses microwave energy for rapid heating of solvent and sample matrix.Reduced extraction time, lower solvent consumption, higher efficiency. researchgate.netExtraction of α-solanine and α-chaconine from potato tubers. researchgate.net
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. researchgate.netEnvironmentally friendly, high extract yield, shorter time. researchgate.netExtraction of steroidal alkaloids from potato peel waste. researchgate.netscispace.com
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent.Solvent-free product, tunable selectivity, mild operating temperatures. researchgate.netExtraction of glycoalkaloids from Solanum species. cabidigitallibrary.orgresearchgate.net

Analytical Characterization and Quantification Methods

Once extracted, Leptine I and its related compounds must be accurately identified and quantified. A suite of powerful analytical techniques is employed for this purpose, ranging from chromatographic separations coupled with mass spectrometry to advanced genomic approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aglycone Analysis

Glycoalkaloids are not sufficiently volatile for direct analysis by gas chromatography. However, GC-MS is an excellent method for analyzing their steroidal aglycones after acid hydrolysis. researchgate.net This process cleaves the sugar moieties, yielding the core steroid structure. For Leptine I, hydrolysis would yield its aglycone, leptinidine (B13426627).

A method has been described where glycoalkaloids from Solanum species are concurrently extracted and hydrolyzed. The resulting underivatized aglycones, including solanidine (B192412) and leptinidine, can be resolved in under 20 minutes using GC-MS. researchgate.net This approach is valuable for quantifying total glycoalkaloid content by analyzing the core aglycones and for studying the aglycone profile of a given plant sample.

High-Performance Liquid Chromatography (HPLC) for Glycoalkaloid Profiling

HPLC is the most widely used technique for the direct analysis and quantification of intact glycoalkaloids, allowing for the separation and profiling of individual compounds like Leptine I, α-solanine, and α-chaconine in a single run. vt.eduacs.orghelsinki.fi

Reversed-phase HPLC using a C18 column is the standard approach. vt.eduacs.org Elution is typically performed with a gradient of an aqueous buffer and an organic solvent, such as acetonitrile. vt.edu Detection is commonly achieved with a photodiode array (PDA) detector. This method allows for the quantification of glycoalkaloids in various plant tissues, revealing that regenerative tissues like flowers and shoots in S. chacoense have the highest concentrations. vt.edu In leaves where leptines dominate, α-solanine and α-chaconine may account for a smaller percentage of the total glycoalkaloids. vt.edu Coupling HPLC with mass spectrometry (LC-MS) provides even greater sensitivity and specificity for identifying and quantifying glycoalkaloids in complex mixtures. helsinki.fi

RNA Sequencing Analysis for Transcriptional Profiling

Understanding the biosynthesis of Leptine I requires investigating the genes that encode the enzymes in its metabolic pathway. RNA sequencing (RNA-seq) is a powerful transcriptomic tool used to analyze the global gene expression profile of an organism under specific conditions. nih.gov

In the context of potato glycoalkaloids, RNA-seq has been used to identify genes that are up-regulated during steroidal glycoalkaloid (SGA) biosynthesis. nih.gov By comparing the transcriptomes of tissues with high and low levels of glycoalkaloids, researchers can identify candidate genes involved in the pathway. Studies have successfully identified key enzymes, such as hydroxylases and aminotransferases, involved in the conversion of cholesterol into solanidane-type glycoalkaloids. nih.gov Suppressing these genes using RNA interference (RNAi) has been shown to significantly reduce SGA content, confirming their function. nih.gov This approach is directly applicable to elucidating the specific genetic and enzymatic steps leading to the synthesis of Leptine I in S. chacoense.

The investigation into the complex steroidal glycoalkaloid Leptine I, primarily found in the wild potato species Solanum chacoense, leverages a suite of advanced genetic and genomic techniques. These methodologies are crucial for dissecting the biosynthetic pathways, identifying regulatory genes, and exploring the potential for transferring desirable traits, such as pest resistance conferred by Leptine I, into cultivated potato varieties.

Linkage Mapping and Bulk Segregant Analysis in Segregating Populations

Linkage mapping is a powerful genetic technique used to identify the chromosomal location of genes associated with a specific trait, in this case, the production of Leptine I. The process begins by creating a segregating population, typically through a cross between a high-Leptine I S. chacoense individual and a plant that produces little to no leptines, such as the cultivated potato, Solanum tuberosum. The resulting F1 generation is then self-crossed or backcrossed to produce an F2 or backcross population, respectively, in which the genes for Leptine I synthesis will segregate.

Researchers then analyze this population, measuring the Leptine I content in each individual and genotyping them with a large number of molecular markers spread across the genome. By analyzing which markers are consistently inherited along with the high-Leptine I trait, a genetic linkage map can be constructed, pinpointing the quantitative trait loci (QT) responsible for its biosynthesis.

To streamline this process, Bulk Segregant Analysis (BSA) is often employed. nih.govplos.org This method simplifies the mapping process by pooling DNA from individuals at the extreme ends of the phenotypic spectrum. For instance, DNA from several high-Leptine I producers is bulked into one sample, and DNA from several low- or non-producers is bulked into another. These two bulked samples are then sequenced and compared. Markers that are polymorphic between the two bulks are considered to be closely linked to the gene(s) of interest. nih.gov This approach has been successfully used to rapidly map genes in various Solanum species. nih.gov Studies on S. chacoense have confirmed that glycoalkaloid content, including leptines, segregates among progeny, making these populations suitable for such analysis. acs.orgnih.gov This allows for the identification of specific genomic regions controlling the production of these defensive compounds. nih.gov

Population TypeParent 1Parent 2Key CharacteristicApplication in Leptine I Study
F2 GenerationS. chacoense (High Leptine I)S. tuberosum (No Leptine I)Wide phenotypic and genotypic segregationUsed to map major genes and QTLs controlling Leptine I biosynthesis.
Backcross (BC1)F1 Hybrid (S. chacoense x S. tuberosum)S. tuberosum (recurrent parent)Reduces genetic background noise from the wild parentFine-mapping of Leptine I QTLs and introgression of the trait into a cultivated background.
Bulked SegregantsSelected from F2 or other segregating populationTwo DNA pools of extreme phenotypes (High vs. Low Leptine I)Rapidly identifies markers in the genomic region linked to the Leptine I trait. nih.gov

Weighted Gene Co-expression Network Analysis (WGCNA)

The analysis clusters thousands of genes into distinct "modules" based on the correlation of their expression profiles. youtube.com Each module is represented by a color. Researchers then correlate these modules with measured traits, such as the concentration of Leptine I. A module that shows a high positive correlation with Leptine I levels is highly likely to contain the key structural and regulatory genes of its biosynthetic pathway. nih.gov For example, studies have compared SGA abundance with gene transcripts in various organs of S. chacoense, providing the type of data needed for WGCNA. nih.gov This method can highlight candidate genes, such as the known GLYCOALKALOID METABOLISM (GAME) genes, including the ScGAME32 enzyme responsible for converting other glycoalkaloids into leptinines, a precursor to leptines. nih.govnih.gov

Module ColorNumber of GenesCorrelation with Leptine I ContentKey Candidate Genes (Hypothetical)Potential Function
Turquoise12500.89ScGAME32, ScGAME4, ScGAME12Hydroxylation and other core biosynthetic steps. nih.gov
Blue8300.75Acetyltransferase-like genesFinal acetylation step from leptinine to leptine.
Brown6100.12Photosynthesis-related genesGeneral metabolism, not directly related to Leptine I.
Yellow450-0.68Repressor-like transcription factorsPotential negative regulators of the pathway.

Somatic and Sexual Hybridization for Genetic Introgression Studies

Genetic introgression is the process of transferring genetic material from one species into the genome of another. In the context of Leptine I, the goal is to move the genes controlling its biosynthesis from the wild species S. chacoense into the cultivated potato, S. tuberosum. This allows researchers to study the gene's function and its effect on traits like pest resistance in an agronomically relevant background. researchgate.net

Sexual hybridization involves conventional crossing of the two parent plants. Hybrids between S. chacoense and cultivated potato relatives have been successfully created to study the inheritance and biological activity of leptines. researchgate.net These hybrids often exhibit novel glycoalkaloid profiles, demonstrating the effect of combining the genetic backgrounds of the two species. helsinki.fi

Somatic hybridization is a laboratory technique used to overcome sexual incompatibility between distant species. It involves removing the cell walls from plant cells to create protoplasts, which are then fused together. nih.gov This creates a hybrid cell containing the genetic material of both parents, which can then be regenerated into a whole plant. researchgate.net This method is particularly useful for creating novel combinations of nuclear and cytoplasmic genomes. nih.govnih.gov While some resulting somatic hybrids may be infertile, they are invaluable for studying the expression of genes involved in glycoalkaloid synthesis. nih.gov

Hybridization MethodParental CrossPrimary ObjectiveObserved Outcome for Glycoalkaloids
Sexual HybridizationS. chacoense x S. phurejaTransfer leptine biosynthesis genes to a cultivated background.Hybrids produced varying levels of leptines, with some efficiently converting precursors. researchgate.net
Sexual HybridizationS. tuberosum x S. chacoenseStudy the inheritance of glycoalkaloid profiles.F2 and backcross families produced leptines and other novel glycoalkaloids. helsinki.fi
Somatic HybridizationS. tuberosum + S. bulbocastanumOvercome sexual barriers and transfer disease resistance.Hybrids showed significant variation in glycoalkaloid content. nih.gov
Somatic HybridizationS. tuberosum + S. rickiiCreate new combinations of nuclear and cytoplasmic genes.Hybrid plants with genomes from both parents were successfully generated. researchgate.net

Anther Culture for Monoploid Derivation

Anther culture is an in-vitro technique for producing haploid or monoploid plants from pollen grains (microspores). dntb.gov.ua Anthers from a donor plant, such as S. chacoense or an interspecific hybrid, are placed on a nutrient-rich culture medium, which induces the microspores to develop into embryos and eventually whole plants. cdnsciencepub.comnih.gov

These resulting plants possess only a single set of chromosomes (monoploid or haploid) instead of the two sets found in diploid parents. documentsdelivered.com This genomic simplicity offers significant advantages for genetic research. In a monoploid plant, every gene is expressed, as there are no dominant or recessive alleles to mask effects. This simplifies genetic analysis and the mapping of traits. researchgate.net Furthermore, monoploids are invaluable for breeding. Their chromosomes can be chemically induced to double, resulting in a completely homozygous diploid plant in a single generation—a process that would take many years of self-pollination using conventional methods.

Studies have successfully regenerated hundreds of plants from the anthers of S. chacoense and its hybrids with S. tuberosum, with a high percentage being haploid. nih.govdocumentsdelivered.com This technique not only accelerates genetic studies but has also revealed that the process can result in new glycoalkaloid profiles in the derived haploids, possibly due to genetic recombination events during meiosis in the parent plant. nih.gov

Source PlantNumber of Regenerated Plants AnalyzedHaploid (%)Diploid (%)Other Ploidy (%)Reference
S. chacoense & S. tuberosum x S. chacoense hybrids30952%47%1% (Mixoploid/Tetraploid) nih.govdocumentsdelivered.com
S. commersonii & S. chacoenseDemonstrated successful haploid production to simplify genome sequencing. researchgate.net
S. tuberosum-S. bulbocastanum somatic hybridsHaploids derived via anther culture showed novel glycoalkaloid profiles. nih.gov

Evolutionary and Biogeographical Aspects of Leptine I

Geographical Distribution and Variation of Leptine Production

Solanum chacoense is a widely distributed wild potato species native to South America, with a range extending from Peru south and east into Bolivia, Argentina, Paraguay, Uruguay, and Brazil. cultivariable.comwikipedia.org It is also found as an introduced species in other parts of the world, including Australia, China, the United States, and England. wikipedia.org The species thrives in a variety of habitats, from sea level to altitudes of about 6,500 feet (2000 m), and is often found as a weed in cultivated fields. cultivariable.com

The production of steroidal glycoalkaloids, including leptines, within S. chacoense exhibits considerable variation. cultivariable.com Not all accessions of S. chacoense produce leptines; in fact, high leptine-producing clones are relatively rare. proquest.comresearchgate.net The glycoalkaloid profile of this species is diverse, with at least six different profiles identified, including those with commersonine, solanine, dihydrocommersonine, and various combinations with leptines. cultivariable.com

A study analyzing 15 different accessions of S. chacoense from central to northern Argentina and Paraguay found that leptines were present in 8 of them. researchgate.net The quantity of leptines within these accessions varied significantly. researchgate.net Interestingly, most of the accessions containing leptines originated from western Argentina, with two located in the central province of Córdoba. researchgate.net This geographical clustering suggests that local environmental pressures may play a role in selecting for leptine production. The study also noted a negative correlation between total glycoalkaloid levels (primarily solanine and chaconine) and elevation, although no such relationship was found for leptine itself. researchgate.net

The accumulation of different steroidal glycoalkaloids also varies depending on the plant tissue and its developmental stage. Regenerative tissues like axillary shoots and flowers tend to have the highest concentrations of total glycoalkaloids. vt.edu In leaves where leptines and leptinines are dominant, α-solanine and α-chaconine constitute a smaller percentage of the total glycoalkaloids. vt.edu

Table 1: Geographical and Altitudinal Data for S. chacoense Accessions and Leptine Production

Accession OriginLeptine PresenceAltitude Range (m)Primary Glycoalkaloid Profile
Western ArgentinaPresent in some accessionsVariableLeptines, Solanine, Chaconine
Central Argentina (Córdoba)Present in some accessionsVariableLeptines, Solanine, Chaconine
ParaguayPresent in some accessionsVariableVariable
High AltitudeVariable> 2000Lower Total Glycoalkaloids (Solanine/Chaconine)
Low AltitudeVariable< 2000Higher Total Glycoalkaloids (Solanine/Chaconine)

Evolutionary Divergence of Steroidal Glycoalkaloid Biosynthesis Pathways in Solanum Genus

The vast structural diversity of steroidal glycoalkaloids (SGAs) in the Solanum genus is the result of evolutionary divergence in their biosynthetic pathways. nih.govrsc.orgjst.go.jp These pathways begin with cholesterol and involve a series of enzymatic reactions, including oxidation, transamination, cyclization, and glycosylation, to produce a wide array of SGA structures. nih.govkobe-u.ac.jpkobe-u.ac.jp

A key point of divergence in the biosynthesis of different classes of SGAs, such as spirosolanes and solanidanes, lies in the evolution of specific enzymes. nih.gov For instance, the evolution of a 2-oxoglutarate dependent dioxygenase (DPS) was a critical step that led to the divergence of the solanidane (B3343774) pathway (found in potatoes) from the spirosolane (B1244043) pathway (found in tomatoes). nih.gov This enzyme catalyzes the rearrangement of the spirosolane ring structure into the solanidane structure. nih.gov

Gene duplication and subsequent neofunctionalization of enzymes have also been major drivers of SGA diversity. jst.go.jp For example, tandem gene duplication of dioxygenase enzymes has contributed to the structural variety of SGAs in the tomato clade. jst.go.jp This process allows for the evolution of new enzyme functions, leading to the production of novel SGA compounds.

The biosynthesis of SGAs is a complex process involving multiple genes. vt.edukobe-u.ac.jp The expression of these genes is tightly regulated and can be influenced by both developmental and environmental factors. The divergence in these biosynthetic pathways across different Solanum species reflects a long history of adaptation to various ecological niches and selective pressures.

Co-evolutionary Arms Race Between Solanum chacoense and Herbivores

The production of Leptine I in Solanum chacoense is a classic example of a co-evolutionary arms race between a plant and its herbivores. researchgate.net The primary antagonist in this relationship is the Colorado potato beetle (Leptinotarsa decemlineata), a major pest of cultivated potatoes. medkoo.comwikipedia.orgresearchgate.net

S. chacoense has developed resistance to the Colorado potato beetle, and this resistance is largely attributed to the presence of leptine glycoalkaloids in its foliage. cultivariable.comwikipedia.orgresearchgate.net Leptines act as potent feeding deterrents to the beetle. medkoo.com Studies have shown that even at specific concentrations, leptines can significantly reduce the feeding rate of Colorado potato beetle larvae. researchgate.net

The variation in leptine production among different S. chacoense populations suggests that the selective pressure from herbivores is not uniform across the plant's geographical range. researchgate.net In areas with high beetle populations, there would be strong selection for plants that produce higher levels of leptines, leading to a higher frequency of leptine-producing individuals in those populations.

This dynamic interaction, where the plant evolves chemical defenses and the herbivore evolves mechanisms to overcome them, is a continuous process. elifesciences.orgnih.gov The diversity of SGAs within the Solanum genus as a whole suggests an ongoing evolutionary pressure to create novel defensive compounds to stay ahead of herbivore adaptations. elifesciences.org The presence of leptines in only a subset of S. chacoense accessions highlights the localized nature of this co-evolutionary struggle. cultivariable.comresearchgate.net The inheritance of leptine production appears to be controlled by a two-gene system, involving a dominant repressor and a recessive inducer, which further contributes to the variation observed in natural populations. usda.gov

Q & A

Q. What experimental designs are recommended for mapping leptine biosynthesis genes in Solanum chacoense?

To map leptine-related genes, researchers should use segregating populations (e.g., F2 or backcross families) combined with bulked segregant analysis (BSA). Key steps include:

  • Population construction : Cross high-leptine producers with low/non-producers (e.g., S. chacoense × S. tuberosum) .
  • Phenotyping : Quantify leptine content via HPLC or GC-MS and categorize individuals into high/low pools .
  • Marker identification : Apply RAPD, SSR, or SNP markers (e.g., UBC370-1500) to identify loci linked to leptine production. Linkage disequilibrium analysis can refine candidate regions .
  • Validation : Confirm marker-trait associations in independent populations .

Q. How can molecular markers distinguish Solanum chacoense hybrids in breeding programs?

Chloroplast genome-derived markers (e.g., InDels, SNPs) are critical for hybrid identification:

  • Marker development : Compare complete chloroplast genomes of S. chacoense and related species (e.g., S. commersonii) to identify species-specific polymorphisms .
  • PCR-based assays : Design primers targeting unique InDels or SNPs (e.g., two InDels and 37 SNPs reported in S. chacoense) .
  • Application : Use markers to verify somatic hybrids or introgressed lines in breeding pipelines, ensuring retention of leptine-associated loci .

Q. What bioassay methods validate leptine’s role in Colorado potato beetle (CPB) resistance?

Controlled feeding assays are standard:

  • Diet incorporation : Supplement synthetic diets with purified leptine I (e.g., 0.1–1.0 mg/g diet) and monitor larval mortality/weight gain .
  • Leaf disk tests : Compare CPB feeding preference between S. chacoense accessions with varying leptine levels .
  • Field trials : Evaluate CPB resistance in transgenic or hybrid lines expressing leptine, using foliar damage scoring .

Advanced Research Questions

Q. How do contradictory inheritance patterns of leptine production inform genetic models?

Initial studies proposed single-gene recessive control, but advanced analyses reveal polygenic regulation:

  • Single-gene hypothesis : F1 segregation in S. chacoense suggested a recessive allele (e.g., 3% recombination rate for UBC370-1500) .
  • Polygenic evidence : Backcross populations show quantitative variation, with QTLs on chromosomes 1 and 2 influencing leptine levels and CPB resistance .
  • Epistatic interactions : Modifier genes (e.g., acetyltransferases) may stabilize leptine structure, affecting bioactivity .

Q. What methodologies resolve structural instability of leptine during bioactivity studies?

Leptine’s acetyl group loss (converting to leptinines) reduces CPB deterrence. Mitigation strategies include:

  • Chemical stabilization : Use acetylase inhibitors in vitro to preserve leptine structure .
  • Genetic engineering : Overexpress acetyltransferase genes in transgenic lines to enhance leptine retention .
  • Metabolomic profiling : Track leptine degradation products via LC-MS/MS to correlate structural changes with bioactivity .

Q. How can QTL mapping integrate with transcriptomics to elucidate leptine biosynthesis pathways?

Combining QTL data with RNA-seq reveals candidate genes:

  • Co-localization : Overlap QTL regions (e.g., chromosome 2) with differentially expressed genes in high-leptine genotypes .
  • Pathway analysis : Annotate candidates (e.g., 2-oxoglutarate-dependent dioxygenases) linked to glycoalkaloid biosynthesis .
  • CRISPR validation : Knock out candidate genes in S. chacoense to confirm roles in leptine production .

Q. What experimental frameworks address hybrid breakdown in S. chacoense × S. tuberosum crosses?

Hybrid sterility and gene flow barriers require:

  • Somatic hybridization : Protoplast fusion bypasses reproductive incompatibility, enabling introgression of leptine loci .
  • Marker-assisted selection : Use chloroplast and nuclear markers to track hybrid genome stability .
  • Ploidy manipulation : Induce tetraploidy in diploid S. chacoense to improve cross-compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.